DSPE-PEG46-Folate
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Overview
Description
DSPE-PEG46-Folate is a compound that combines distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG) with a molecular weight of 46, and folate. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folate component allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG46-Folate involves several steps:
Activation of DSPE: Distearoylphosphatidylethanolamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with polyethylene glycol (PEG) to form DSPE-PEG. This reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Attachment of Folate: Finally, folate is conjugated to the DSPE-PEG using a similar coupling reaction with DCC and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Purification: Industrial purification techniques such as large-scale chromatography and ultrafiltration are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG46-Folate undergoes several types of chemical reactions:
Substitution Reactions: The amine group of folate can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the folate moiety.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the activation and conjugation steps.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are used in the synthesis and purification processes.
Catalysts: Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction rates.
Major Products
The major products formed from these reactions include:
DSPE-PEG: An intermediate product formed during the synthesis.
DSPE-PEG-Folate: The final product used in various applications.
Scientific Research Applications
DSPE-PEG46-Folate has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation.
Biology: Facilitates targeted delivery of therapeutic agents to cells expressing folate receptors.
Medicine: Employed in drug delivery systems for cancer therapy, leveraging the overexpression of folate receptors in cancer cells.
Industry: Utilized in the development of targeted drug delivery systems and nanomedicine.
Mechanism of Action
The mechanism of action of DSPE-PEG46-Folate involves:
Targeted Delivery: The folate moiety binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.
Proteolysis-Targeting: In the context of PROTACs, the compound enables the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation.
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG-Folate: Similar to DSPE-PEG46-Folate but with different molecular weight of PEG.
DSPE-PEG-Maleimide: Another PEG-based linker used in PROTAC synthesis.
DSPE-PEG-Biotin: A PEG-based linker with biotin for targeted delivery.
Uniqueness
This compound is unique due to its specific combination of DSPE, PEG with a molecular weight of 46, and folate. This combination allows for targeted delivery to folate receptor-expressing cells and facilitates the synthesis of PROTACs for selective protein degradation .
Properties
Molecular Formula |
C153H284N9O60P |
---|---|
Molecular Weight |
3240.9 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H284N9O60P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-145(164)219-137-142(222-146(165)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)138-221-223(171,172)220-44-42-156-153(170)218-134-133-217-132-131-216-130-129-215-128-127-214-126-125-213-124-123-212-122-121-211-120-119-210-118-117-209-116-115-208-114-113-207-112-111-206-110-109-205-108-107-204-106-105-203-104-103-202-102-101-201-100-99-200-98-97-199-96-95-198-94-93-197-92-91-196-90-89-195-88-87-194-86-85-193-84-83-192-82-81-191-80-79-190-78-77-189-76-75-188-74-73-187-72-71-186-70-69-185-68-67-184-66-65-183-64-63-182-62-61-181-60-59-180-58-57-179-56-55-178-54-53-177-52-51-176-50-49-175-48-47-174-46-45-173-43-41-155-144(163)40-39-143(151(168)169)160-149(166)139-35-37-140(38-36-139)157-135-141-136-158-148-147(159-141)150(167)162-152(154)161-148/h35-38,136,142-143,157H,3-34,39-135,137-138H2,1-2H3,(H,155,163)(H,156,170)(H,160,166)(H,168,169)(H,171,172)(H3,154,158,161,162,167)/t142-,143?/m0/s1 |
InChI Key |
UNQSXAFPYZOTIN-APAVQLJASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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